1,3-dihydro-2H-imidazol-2-ylidene

C–H functionalization Nickel catalysis Silylation

Sourcing the correct NHC scaffold is critical, as generic substitution can invert chemoselectivity or cause catalytic failure. 1,3-Dihydro-2H-imidazol-2-ylidene is the foundational core for N-heterocyclic carbene (NHC) ligands, enabling modular tuning of steric (%Vbur) and electronic (TEP) parameters. This scaffold is essential for building privileged catalysts for C-H functionalization, Suzuki-Miyaura cross-coupling, and olefin metathesis. - Modular Architecture: Allows precise control over metal-carbene bond dissociation energy and substrate accessibility. - Predictable Performance: Enables rational ligand selection based on quantitative stereoelectronic matching to avoid off-pathway reactivity. - Custom Synthesis: Available as a research-grade scaffold for in-house derivatization into IMes, IPr, SIPr, or SIMes-type ligand systems.

Molecular Formula C3H4N2
Molecular Weight 68.08 g/mol
Cat. No. B1261487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-dihydro-2H-imidazol-2-ylidene
Molecular FormulaC3H4N2
Molecular Weight68.08 g/mol
Structural Identifiers
SMILESC1=CN[C]N1
InChIInChI=1S/C3H4N2/c1-2-5-3-4-1/h1-2,4-5H
InChIKeyATQYNBNTEXNNIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dihydro-2H-imidazol-2-ylidene: Core NHC Ligand


1,3-Dihydro-2H-imidazol-2-ylidene constitutes the foundational heterocyclic scaffold for the N-heterocyclic carbene (NHC) ligand class, a privileged family that has largely supplanted tertiary phosphanes as the ligands of choice for transition metal stabilization and homogeneous catalysis [1]. This unsaturated imidazol-2-ylidene framework is characterized by a singlet ground-state carbene center, with a molecular formula of C₃H₄N₂ and an average mass of 68.077 Da . The core structure itself is not commercially isolated as a free ligand; rather, procurement and application center on its N,N′-disubstituted derivatives—most notably IMes (1,3-dimesitylimidazol-2-ylidene) and IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)—which are employed as stable, storable imidazolium salt precursors that generate the active carbene in situ [2].

1,3-Dihydro-2H-imidazol-2-ylidene: Derivative Specificity


The 1,3-dihydro-2H-imidazol-2-ylidene core serves as a modular scaffold whose catalytic performance is exquisitely tunable via N-substituent variation, yet this same modularity means that ostensibly similar derivatives cannot be substituted for one another without fundamentally altering reaction outcomes. The steric bulk and electronic character of the N-aryl or N-alkyl groups govern critical parameters including the Tolman electronic parameter (TEP), percent buried volume (%Vbur), and metal-carbene bond dissociation energy [1]. These parameters directly dictate catalyst stability, substrate accessibility to the metal center, and the rates of elementary organometallic steps such as oxidative addition and reductive elimination . Consequently, a seemingly minor substituent change—e.g., from a mesityl to a diisopropylphenyl group or from an unsaturated to a saturated backbone—can invert chemoselectivity, alter reaction pathways from functionalization to hydroarylation, or shift product distributions between cross-coupling and homocoupling manifolds [2]. Generic substitution without quantitative stereoelectronic matching therefore introduces unacceptable risk of catalytic failure, yield erosion, or off-pathway reactivity.

1,3-Dihydro-2H-imidazol-2-ylidene: Quantitative Evidence


Steric Control of Silylation vs. Hydroarylation Selectivity

In Ni(0)-catalyzed C–H functionalization of pentafluorobenzene (C₆F₅H) with vinyltrimethylsilane (H₂C=CHSiMe₃), the ligand choice governs the reaction pathway exclusively. The complex [iPr₂Im]Ni(η²-H₂C=CHSiMe₃)₂ (where iPr₂Im = 1,3-diisopropylimidazol-2-ylidene) yields solely the C–H silylation product C₆F₅SiMe₃. In stark contrast, the bulkier N-aryl derivative [IPr]Ni(η²-H₂C=CHSiMe₃)₂ (IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) produces exclusively the alkene hydroarylation product C₆F₅CH₂CH₂SiMe₃ [1].

C–H functionalization Nickel catalysis Silylation

Buried Volume Governs Germylation and Silylation Success

The steric parameter %Vbur (percent buried volume) quantifies the spatial occupancy of NHC ligands around the metal center. The small N-alkyl ligands iPr₂Im and IBn (1,3-dibenzylimidazol-2-ylidene) possess significantly lower %Vbur values compared to the bulky N-aryl ligands IPr and IMes (1,3-dimesitylimidazol-2-ylidene), despite similar electronic parameters [1]. In catalytic C–H germylation and silylation reactions, the lower-steric-demand iPr₂Im and IBn ligands enable exclusive formation of the germylation or silylation products, whereas the bulkier IPr or IMes ligands yield either product mixtures or exclusive conversion to the hydroarylation product [1].

Steric parameters %Vbur C–H germylation

TEP–Activity Correlation in Olefin Metathesis

In cationic molybdenum imido alkylidene NHC complexes, a direct linear correlation was established between the Tolman electronic parameter (TEP) of the imidazol-2-ylidene ligand and catalyst activity in olefin metathesis, expressed as turnover frequency after 3 minutes (TOF₃min). Complexes bearing imidazol-2-ylidene-based NHCs (IMes, IMesCl₂, IMesMe₂) demonstrated this TEP–activity relationship, enabling predictable tuning of catalytic performance through electronic modulation of the NHC [1]. Additionally, charge analysis revealed that imidazol-2-ylidene-based NHCs facilitate significantly more efficient charge delocalization between the cationic molybdenum center and the NHC compared to the saturated analogue IMesH₂ [1].

Olefin metathesis Molybdenum catalysis Tolman electronic parameter

SIPr Reduces Catalyst Loading and Reaction Time

In palladium-catalyzed Suzuki-Miyaura cross-coupling, the saturated NHC ligand SIPr (1,3-bis(2,6-diisopropylphenyl)-4,5-dihydroimidazol-2-ylidene) delivered substantially superior performance compared to its unsaturated counterpart IPr. The (SIPr)Pd(cinnamyl)Cl precatalyst achieved drastic reductions in both reaction time and catalyst loading relative to the analogous catalyst bearing the unsaturated IPr ligand, and the system demonstrated full compatibility with microwave dielectric heating [1].

Cross-coupling Palladium catalysis Suzuki-Miyaura

Ligand-Controlled Chemoselectivity in Suzuki Coupling

In chemoselective Suzuki-Miyaura cross-coupling of substrates bearing both chloride and triflate leaving groups, the NHC ligand dictates which electrophilic site undergoes reaction. The use of SIPr (1,3-bis(2,6-diisopropylphenyl)-4,5-dihydroimidazol-2-ylidene) directs selective cross-coupling exclusively at the chloride position. Conversely, the use of the slightly less sterically demanding SIMes (1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene) switches the selectivity to exclusive coupling at the triflate position [1].

Chemoselectivity Suzuki-Miyaura Palladium

1,3-Dihydro-2H-imidazol-2-ylidene: Application Scenarios


Selective C–H Silylation with N-Alkyl NHC Ligands

For industrial or academic laboratories pursuing direct C–H silylation or germylation of fluoroarenes, procurement of small N-alkyl imidazol-2-ylidene ligands (e.g., iPr₂Im or IBn precursors) is mandatory. As demonstrated in head-to-head catalytic studies, bulkier N-aryl ligands such as IPr or IMes yield exclusively hydroarylation products or complex mixtures under identical conditions [1]. The steric parameter %Vbur is the decisive factor: lower buried volume permits substrate access to the metal center for productive C–H functionalization, whereas higher %Vbur blocks this pathway. Users should procure the imidazolium salt precursor of iPr₂Im (CAS not available as free carbene) or IBn (1,3-dibenzylimidazolium chloride) rather than IPr·HCl or IMes·HCl when C–Si or C–Ge bond formation is the synthetic objective.

High-Throughput Suzuki-Miyaura with SIPr Precatalysts

Process chemistry and high-throughput synthesis groups requiring efficient Suzuki-Miyaura cross-coupling should procure (SIPr)Pd(cinnamyl)Cl or related SIPr-based precatalysts over their unsaturated IPr analogues. Direct comparative data show that the saturated SIPr ligand enables drastic reductions in both reaction time and catalyst loading, and the system tolerates microwave dielectric heating for accelerated reaction screening [1]. The unsaturated IPr ligand requires higher catalyst loadings and longer reaction times to achieve comparable conversion, increasing per-batch catalyst cost and cycle time.

Site-Selective Suzuki Coupling with SIPr or SIMes

For the synthesis of complex pharmaceutical intermediates or agrochemicals bearing multiple electrophilic sites, procurement of both SIPr and SIMes ligand precursors enables orthogonal chemoselective functionalization without protecting group strategies. As established by head-to-head comparison, SIPr directs exclusive Suzuki-Miyaura coupling at aryl chloride sites, whereas SIMes switches selectivity exclusively to aryl triflate sites on the same substrate class [1]. Maintaining inventory of both saturated NHC precursors allows synthetic chemists to program reaction sequence by ligand selection rather than protecting group manipulation.

TEP-Guided Olefin Metathesis Catalyst Development

Research groups developing molybdenum-based olefin metathesis catalysts should procure imidazol-2-ylidene derivatives with Tolman electronic parameter (TEP) values matched to desired catalytic activity levels. The established linear correlation between TEP and TOF₃min in cationic Mo imido alkylidene NHC complexes [1] provides a quantitative framework for ligand selection. Furthermore, unsaturated imidazol-2-ylidene-based NHCs demonstrate superior charge delocalization from the Mo center (CM5 partial charge +1.292 to +1.298) compared to the neutral Schrock catalyst (+1.435), validating the selection of unsaturated over saturated NHCs for applications requiring efficient charge distribution. Procurement should prioritize IMes, IMesCl₂, or IMesMe₂ precursors based on target TEP ranges.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,3-dihydro-2H-imidazol-2-ylidene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.